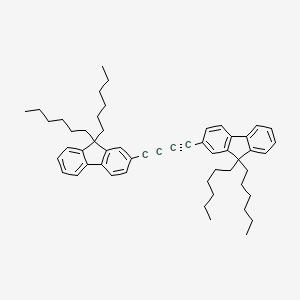
2,2'-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) is an organic compound that features a butadiyne linkage between two fluorene units, each substituted with hexyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) typically involves the coupling of two fluorene units via a butadiyne linkage. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketone derivatives.
Reduction: Reduction reactions can convert the butadiyne linkage to a single bond, altering the electronic properties of the compound.
Substitution: Halogenation or other substitution reactions can introduce different functional groups onto the fluorene units.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketone derivatives, while reduction can produce a fully saturated compound.
科学研究应用
2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of advanced materials with specific optical and electronic characteristics.
作用机制
The mechanism by which 2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) exerts its effects is primarily related to its electronic structure. The butadiyne linkage and fluorene units contribute to the compound’s conjugated system, allowing for efficient electron transport and light absorption. Molecular targets and pathways involved include interactions with other conjugated systems and participation in charge transfer processes.
相似化合物的比较
Similar Compounds
2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with aniline units instead of fluorene.
2,2’-Buta-1,3-diyne-1,4-diyldipyridine: Contains pyridine units instead of fluorene.
1,4-Bis(trimethylsilyl)buta-1,3-diyne: A simpler compound with trimethylsilyl groups.
Uniqueness
2,2’-(Buta-1,3-diyne-1,4-diyl)bis(9,9-dihexyl-9H-fluorene) is unique due to its combination of a butadiyne linkage and fluorene units with hexyl substitutions. This structure imparts specific electronic and optical properties that are advantageous for applications in organic electronics and materials science.
属性
CAS 编号 |
827045-44-3 |
|---|---|
分子式 |
C54H66 |
分子量 |
715.1 g/mol |
IUPAC 名称 |
2-[4-(9,9-dihexylfluoren-2-yl)buta-1,3-diynyl]-9,9-dihexylfluorene |
InChI |
InChI=1S/C54H66/c1-5-9-13-23-37-53(38-24-14-10-6-2)49-31-21-19-29-45(49)47-35-33-43(41-51(47)53)27-17-18-28-44-34-36-48-46-30-20-22-32-50(46)54(52(48)42-44,39-25-15-11-7-3)40-26-16-12-8-4/h19-22,29-36,41-42H,5-16,23-26,37-40H2,1-4H3 |
InChI 键 |
FGEOJPZNIVNZMF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#CC#CC4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCC)CCCCCC)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


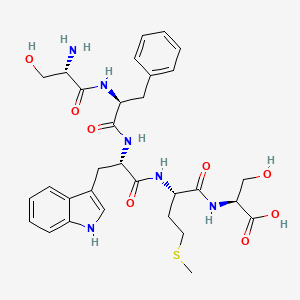
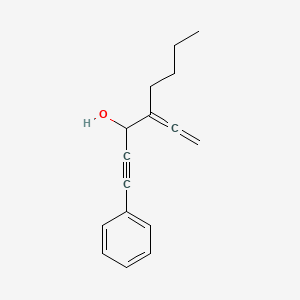
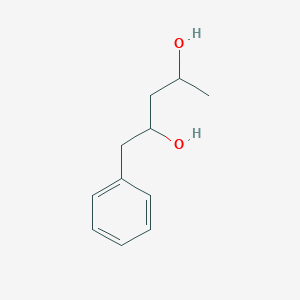
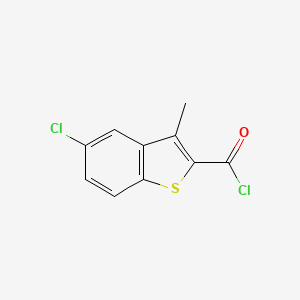
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
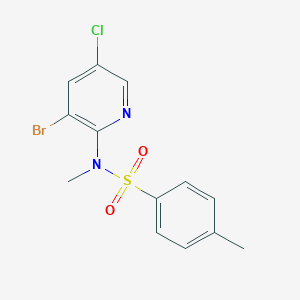

![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
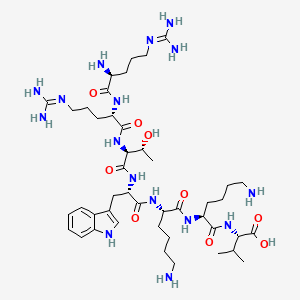
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide](/img/structure/B14215397.png)
![11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid](/img/structure/B14215404.png)
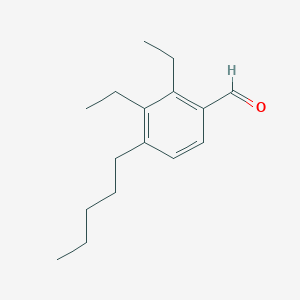
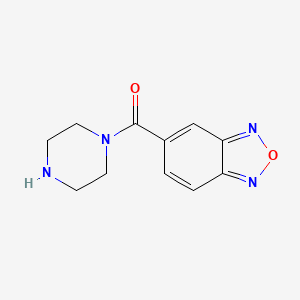
![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
